ethyl fluorosulfonate

CAS No.: 371-69-7

Cat. No.: VC14409900

Molecular Formula: C2H5FO3S

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371-69-7 |

|---|---|

| Molecular Formula | C2H5FO3S |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | fluorosulfonyloxyethane |

| Standard InChI | InChI=1S/C2H5FO3S/c1-2-6-7(3,4)5/h2H2,1H3 |

| Standard InChI Key | KRRYGFCJUCTWMH-UHFFFAOYSA-N |

| Canonical SMILES | CCOS(=O)(=O)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

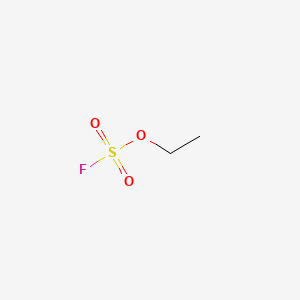

Ethyl fluorosulfonate, also known as ethyl fluorosulphonate or fluorosulfonyloxyethane (CAS 371-69-7), is an organosulfur compound with the molecular formula C₂H₅FO₃S . Its systematic IUPAC name is ethyl fluoridosulfate, reflecting the ethyl ester of fluorosulfuric acid. The compound’s structure consists of an ethyl group (–C₂H₅) bonded to a fluorosulfonate (–OSO₂F) moiety, which confers both electrophilic reactivity and thermal stability .

Physicochemical Properties

Key physical properties of ethyl fluorosulfonate, as reported in chemical databases , include:

| Property | Value |

|---|---|

| Molecular Weight | 128.123 g/mol |

| Density | 1.357 g/cm³ |

| Boiling Point | 117.9°C at 760 mmHg |

| Flash Point | 25.1°C |

| Refractive Index | 1.382 |

| LogP (Partition Coefficient) | 1.318 |

The compound’s low flash point classifies it as highly flammable, necessitating stringent handling protocols . Its relatively high density and refractive index suggest strong intermolecular interactions, consistent with polar sulfonate functionalities .

Synthesis and Industrial Production

Synthetic Routes

Ethyl fluorosulfonate is typically synthesized via esterification of fluorosulfuric acid with ethanol under controlled conditions . Alternative methods involve halogen exchange reactions, such as the substitution of chlorosulfate esters with potassium bifluoride (KHF₂) . For example, methanedisulfonyl fluoride (CH₂(SO₂F)₂), a structurally related compound, is synthesized via double halogen exchange using KHF₂ in acetonitrile . While direct synthesis protocols for ethyl fluorosulfonate are less documented, analogous pathways suggest the feasibility of scalable production.

Industrial Precursors and Byproducts

The compound’s HS code (2915900090) categorizes it under saturated acyclic monocarboxylic acid derivatives, subject to international trade regulations . Industrial production often involves precursors like ethyl chlorosulfonate, with fluorination steps introducing the –SO₂F group. Downstream applications generate byproducts such as hydrogen fluoride (HF), requiring specialized containment systems .

Reactivity and Functional Applications

Alkylation and Sulfonylation Reactions

Ethyl fluorosulfonate serves as a potent alkylating agent, transferring its ethyl group to nucleophiles in organic synthesis. For instance, it reacts with amines to form N-ethyl derivatives, a process critical in pharmaceutical intermediate synthesis . The fluorosulfonate group (–OSO₂F) also participates in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the formation of stable sulfonate linkages under mild conditions .

Role in Ionic Liquid Design

Recent studies highlight its derivatives in ionic liquid (IL) formulations. Phosphonium-based ILs incorporating bis(fluorosulfonyl)amide ([NF₂]⁻) anions exhibit tunable viscosities and conductivities . For example, triethylpentylphosphonium bis(fluorosulfonyl)amide ([P₂₂₂5][NF₂]) demonstrates a glass transition temperature of –84°C and electrical conductivity of 2.1 mS/cm at 25°C . These properties are leveraged in energy storage and catalysis.

Spectroscopic and Computational Insights

Low-Frequency Vibrational Modes

Femtosecond Raman-induced Kerr effect spectroscopy (fs-RIKES) and terahertz time-domain spectroscopy (THz-TDS) reveal distinct low-frequency (<200 cm⁻¹) modes for fluorosulfonate-containing ILs . For [P₂₂₂5][NF₂], molecular dynamics simulations attribute RIKES spectral features to cation rotational motions, while THz-TDS profiles reflect anion translational dynamics . Ethyl fluorosulfonate’s analogous –OSO₂F group likely contributes similar vibrational signatures, informing its solvation behavior.

Electronic Structure Analysis

Density functional theory (DFT) calculations predict a polar surface area (PSA) of 51.75 Ų for ethyl fluorosulfonate, consistent with its hydrophilic sulfonate moiety . The exact mass (127.994 Da) and isotopic distribution further validate its structural identity via high-resolution mass spectrometry .

Emerging Applications in Chemical Biology

Covalent Protein Modification

Fluorosulfonate groups exhibit covalent reactivity toward serine, lysine, and tyrosine residues in proteins . For example, aryl fluorosulfates selectively modify transthyretin (TTR) in live cells, enabling fluorescence-based imaging of protein localization . Ethyl fluorosulfonate’s electrophilic ethyl group could synergize with –OSO₂F for bifunctional probe design.

SuFEx Click Chemistry

The compound’s compatibility with SuFEx reactions facilitates rapid bioconjugation. Methanedisulfonyl fluoride (CH₂(SO₂F)₂), a related reagent, olefinates aldehydes to form β-arylethenesulfonyl fluorides for polymer crosslinking . Ethyl fluorosulfonate’s smaller size may enable finer control in surface functionalization and materials science.

Regulatory and Environmental Impact

Global Trade and Compliance

Under HS code 2915900090, ethyl fluorosulfonate faces a 5.5% MFN tariff and 30.0% general tariff in certain jurisdictions . Export controls (e.g., certificate of inspection) mitigate risks of diversion for illicit purposes . The European Chemicals Agency (ECHA) mandates stringent reporting under Annex VIII of CLP regulations.

Environmental Persistence and Degradation

While no ecotoxicological data are publicly available, its hydrolysis product (fluorosulfuric acid) is highly soluble and reactive in aquatic systems . Biodegradation studies are lacking, but abiotic degradation via photolysis or hydrolysis likely dominates in environmental compartments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume